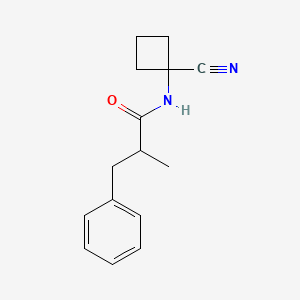![molecular formula C12H10F3NO4 B2925958 [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate CAS No. 556008-90-3](/img/structure/B2925958.png)
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Post-reaction, the compound is typically purified using techniques such as distillation, crystallization, or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-carboxybenzoate derivatives.
Reduction: 4-hydroxymethylbenzoate derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: The trifluoroethylamino group can enhance the binding affinity and specificity of the compound towards biological targets, making it a candidate for drug development .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with unique properties such as increased thermal stability and resistance to chemical degradation .
Wirkmechanismus
The mechanism of action of [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the formyl group can participate in covalent bonding with nucleophilic residues, further modulating the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] benzoate
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-methylbenzoate
- [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-chlorobenzoate
Uniqueness: Compared to similar compounds, [2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications .
Eigenschaften
IUPAC Name |
[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO4/c13-12(14,15)7-16-10(18)6-20-11(19)9-3-1-8(5-17)2-4-9/h1-5H,6-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOSGADRAYNLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-Methylphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2925875.png)
![3-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]aniline](/img/structure/B2925877.png)
![(2E)-1-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2925879.png)




![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)


![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2925892.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

